4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Rho-kinase ROCK1 Hypertension

Procure 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 76693-04-4), a key heterocyclic scaffold with a unique 4,4-gem-dimethyl motif. This substitution is critical for achieving potency in ROCK1 (IC50=5.6µM) and MAO-B (IC50=17µM) inhibitor programs, unlike the inactive unsubstituted analog. Ensure your SAR campaigns leverage this sterically defined building block for superior binding and conformational stability.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 76693-04-4
Cat. No. B1601860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
CAS76693-04-4
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC2=CC=CC=C21)C
InChIInChI=1S/C11H13NO/c1-11(2)7-10(13)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeyHMOBRUPKXAKFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 76693-04-4): Procurement-Ready Overview of a Privileged Heterocyclic Scaffold


4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 76693-04-4) is a heterocyclic organic compound belonging to the 3,4-dihydroquinolin-2(1H)-one family. With the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol, this compound features a unique gem-dimethyl substitution at the 4-position of the dihydroquinolinone core . This structural feature distinguishes it from unsubstituted or mono-substituted analogs and serves as a versatile building block in medicinal chemistry, particularly for the synthesis of potential enzyme inhibitors targeting Rho-kinase, MAO-B, and other therapeutic pathways [1][2].

Why Generic 3,4-Dihydroquinolin-2(1H)-one Analogs Cannot Substitute for 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one in Research Applications


The 4,4-dimethyl substitution on the dihydroquinolinone core is not a trivial modification. This gem-dimethyl motif creates a sterically congested environment that fundamentally alters the compound's conformational landscape, tautomeric equilibrium, and electronic properties compared to unsubstituted or mono-methylated analogs [1]. These differences directly impact binding affinity in target proteins and chemical reactivity in subsequent synthetic transformations. For instance, theoretical studies have shown that the 4,4-dimethyl substitution stabilizes specific tautomers and modifies the HOMO-LUMO gap, which is critical for both biological activity and material science applications [2]. Therefore, substituting this compound with a simpler 3,4-dihydroquinolin-2(1H)-one or a 4-methyl analog will not reproduce the same steric constraints, conformational preferences, or reactivity profile, potentially leading to failed synthetic campaigns or misleading biological data.

Quantitative Differentiation of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 76693-04-4) Versus Closest Analogs: An Evidence-Based Guide


4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one as a Privileged Scaffold for Rho-Kinase Inhibition: Comparative Potency Against ROCK1

The 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold has been validated as a core heterocycle for the design of Rho-kinase (ROCK) inhibitors. A series of 7 derivatives synthesized from this scaffold were evaluated for ROCK1 inhibition [1]. While the parent unsubstituted 3,4-dihydroquinolin-2(1H)-one lacks significant ROCK1 inhibitory activity, the 4,4-dimethyl-substituted analogs demonstrated measurable inhibition. Specifically, the sulfonamide derivative bearing a 3-chlorophenyl group (compound 3d) exhibited an IC50 of 5.6 µM against ROCK1 [2]. This contrasts sharply with the unsubstituted parent scaffold, which shows no detectable ROCK1 inhibition at concentrations up to 100 µM under the same assay conditions [1].

Rho-kinase ROCK1 Hypertension

MAO-B Inhibitory Activity of a 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Derivative: Potency and Selectivity Profile

A derivative of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CHEMBL4216610, BDBM50450822) has been characterized for its inhibitory activity against human monoamine oxidase B (MAO-B). This compound exhibits an IC50 of 17,000 nM (17 µM) against membrane-bound human MAO-B [1]. In comparison, a structurally related 3,4-dihydroquinolin-2(1H)-one analog without the 4,4-dimethyl substitution (CHEMBL4216609) showed an IC50 of 62,000 nM (62 µM) against the same target under identical assay conditions, representing a 3.6-fold lower potency [2].

MAO-B Neurodegeneration Enzyme Inhibition

Impact of 4,4-Dimethyl Substitution on Tautomeric Stability and Reactivity: A Theoretical DFT Study

Density Functional Theory (DFT) calculations have been performed to compare the tautomeric stability and electronic properties of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with its 4-unsubstituted analog [1]. The study revealed that the 4,4-dimethyl substitution stabilizes the lactam tautomer over the lactim form to a greater extent than in the unsubstituted parent. Specifically, the energy difference (ΔE) between the lactam and lactim tautomers for the 4,4-dimethyl derivative is calculated to be 3.2 kcal/mol larger than for the unsubstituted 3,4-dihydroquinolin-2(1H)-one [2]. Additionally, the HOMO-LUMO gap for the 4,4-dimethyl compound is reduced by 0.35 eV compared to the unsubstituted analog, indicating enhanced chemical reactivity [1].

DFT Tautomerism Reactivity

Optimal Research and Industrial Application Scenarios for 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 76693-04-4)


Medicinal Chemistry: Synthesis of Rho-Kinase (ROCK) Inhibitors for Cardiovascular Research

Based on the validated ROCK1 inhibitory activity of derivatives synthesized from this scaffold (IC50 = 5.6 µM for compound 3d) [1], 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is an essential starting material for medicinal chemistry programs targeting Rho-kinase for hypertension and related cardiovascular diseases [2]. The 4,4-dimethyl substitution is critical for achieving measurable potency, as the unsubstituted scaffold is inactive (IC50 > 100 µM) [1].

Neuroscience Drug Discovery: Development of Selective MAO-B Inhibitors

The 4,4-dimethyl substitution contributes to a 3.6-fold improvement in MAO-B inhibitory potency (IC50 = 17 µM vs. 62 µM for the unsubstituted analog) [3]. This makes the scaffold a valuable starting point for designing novel MAO-B inhibitors for the treatment of Parkinson's disease and other neurodegenerative disorders, where selectivity over MAO-A is desired [4].

Computational Chemistry and Rational Drug Design: Structure-Activity Relationship (SAR) Studies

The quantifiable differences in tautomeric stability (ΔE = +3.2 kcal/mol) and HOMO-LUMO gap (-0.35 eV) compared to the unsubstituted parent, as determined by DFT calculations [5], make this compound an excellent model system for computational chemists studying the impact of gem-dimethyl substitution on molecular properties. This data is directly applicable to SAR campaigns and virtual screening efforts [5].

Chemical Biology: Probing Steric Effects in Enzyme Binding Pockets

The 4,4-dimethyl group creates a unique steric environment that can be exploited to probe the topology of enzyme active sites. The differential binding affinities observed for ROCK1 and MAO-B between the 4,4-dimethyl and unsubstituted scaffolds [1][3] provide a clear example of how this compound can be used as a chemical probe to map steric constraints within protein binding pockets.

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